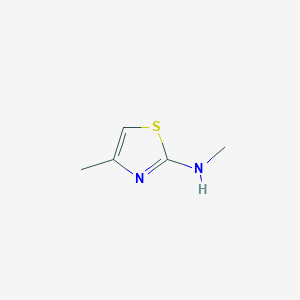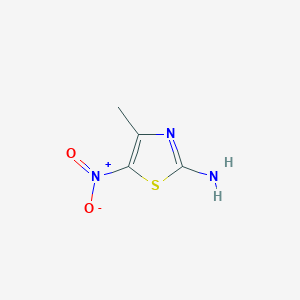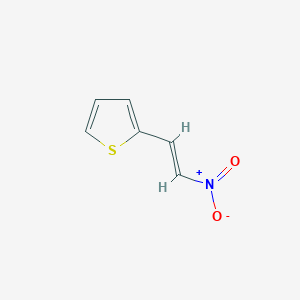
6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is an organic compound with the empirical formula C12H13N3O2 . It is a solid substance and is known to be a potent and selective inhibitor of the protein kinase CK2, which is a crucial regulator of cellular processes such as cell proliferation, differentiation, and apoptosis.
Synthesis Analysis
The synthesis of 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has been achieved with a yield of 90% using tert-butylamine in ethanol at 20℃ for 40 hours . Another method involves the use of potassium carbonate and triethylamine in 1,4-dioxane at 90℃ for 4 hours, yielding 85% .Molecular Structure Analysis
The molecular structure of 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can be represented by the SMILES string CN1C(=O)NC(NCc2ccccc2)=CC1=O . The InChI key for this compound is SSUJDSOIUQWHRZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a solid substance . It has a molecular weight of 231.25 . The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 71.6±0.4 cm3, and a molar volume of 199.0±5.0 cm3 . It also has a polar surface area of 87 Å2 and a polarizability of 28.4±0.5 10-24 cm3 .properties
IUPAC Name |
6-(benzylamino)-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-11(16)7-10(14-12(15)17)13-8-9-5-3-2-4-6-9/h2-7,13H,8H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUJDSOIUQWHRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292423 |
Source


|
| Record name | STK640482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
5759-79-5 |
Source


|
| Record name | NSC82445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK640482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


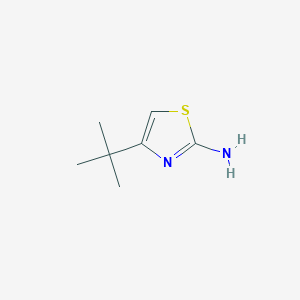
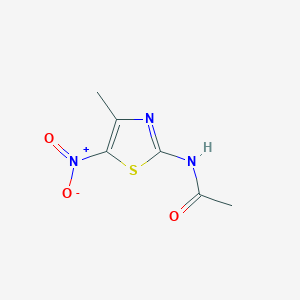
![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)
